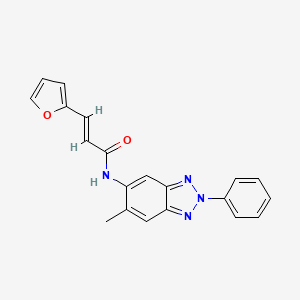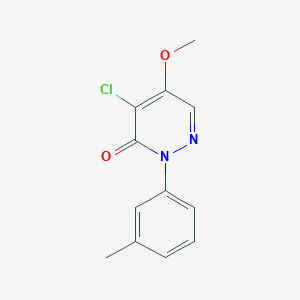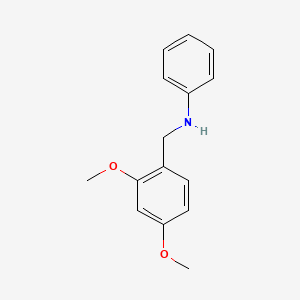![molecular formula C12H18ClNO B5863118 2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
2-[(4-chlorobenzyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)(propyl)amino]ethanol is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CBPE and is a member of the family of β-adrenergic receptor antagonists. This compound has been studied for its potential use in a variety of applications, including cardiovascular research, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of CBPE involves its binding to β1-adrenergic receptors, which are located in the heart and blood vessels. This binding inhibits the action of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. By inhibiting this system, CBPE can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
Biochemical and Physiological Effects
CBPE has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, as previously mentioned, but it can also improve cardiac output and increase blood flow to the kidneys. Additionally, CBPE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBPE in lab experiments is its high affinity for β1-adrenergic receptors. This makes it a useful tool for studying the function of these receptors in the heart and blood vessels. However, one limitation of using CBPE is its potential to interact with other receptors and enzymes in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving CBPE. One area of interest is its potential use in the treatment of heart failure. CBPE has been shown to improve cardiac output and reduce heart rate, which may make it a useful treatment for this condition. Additionally, CBPE's anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to fully understand the mechanism of action of CBPE and its potential interactions with other receptors and enzymes in the body.
Synthesemethoden
The synthesis of 2-[(4-chlorobenzyl)(propyl)amino]ethanol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with propylamine. This reaction produces 4-chlorobenzylpropylamine, which is then reacted with ethylene oxide to produce the final product.
Wissenschaftliche Forschungsanwendungen
CBPE has been studied for its potential use in cardiovascular research, specifically in the treatment of hypertension and heart failure. It has been shown to have a strong affinity for β1-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJQMWKDKNRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)





![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)

![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)